molecular formula C7H13N3O4 B2424296 Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate CAS No. 338791-53-0

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate

Cat. No.: B2424296
CAS No.: 338791-53-0
M. Wt: 203.198
InChI Key: QXBNFJJIWCHQLY-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is a chemical compound with the molecular formula C7H13N3O4. It is known for its unique structure, which includes an imino group and a methoxycarbonyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate typically involves the reaction of ethyl 3-aminopropanoate with methoxycarbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group may also participate in various biochemical pathways, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-{[(methoxycarbonyl)amino]amino}propanoate
  • Ethyl 3-imino-3-{[(ethoxycarbonyl)amino]amino}propanoate
  • Methyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-(methoxycarbonylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNFJJIWCHQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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